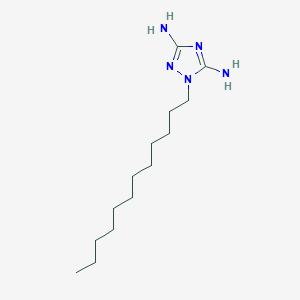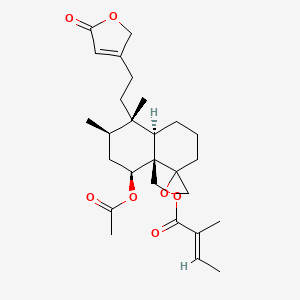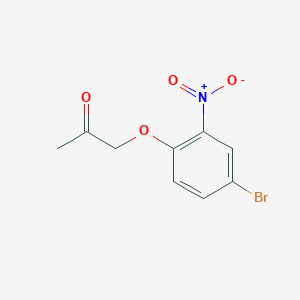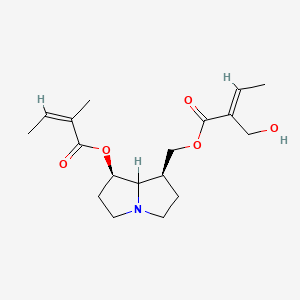
Neosarracine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neosarracine is a pyrrolizidine alkaloid isolated from the plant Senecio macedonicus. Pyrrolizidine alkaloids are known for their diverse biological activities, including immunomodulatory effects. This compound, along with its stereoisomers, has been studied for its potential therapeutic applications and its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neosarracine involves several steps, starting from basic organic compounds. The process typically includes the formation of the pyrrolizidine core structure, followed by the introduction of specific functional groups that characterize this compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Senecio macedonicus. extraction and purification from the plant material involve solvent extraction, followed by chromatographic techniques to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Neosarracine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions include various this compound derivatives, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: As a model compound for studying pyrrolizidine alkaloids and their reactivity.
Biology: Investigated for its immunomodulatory effects and potential to influence immune responses.
Medicine: Explored for its therapeutic potential, particularly in modulating immune functions and possibly in cancer therapy.
Mechanism of Action
The mechanism of action of neosarracine involves its interaction with specific molecular targets within cells. It is believed to modulate immune responses by influencing the activity of certain enzymes and signaling pathways. The exact molecular targets and pathways are still under investigation, but this compound’s effects on liver enzymes and thymus morphology have been documented .
Comparison with Similar Compounds
Sarracine: Another pyrrolizidine alkaloid with similar immunomodulatory activities.
8-Epineosarracine: A stereoisomer of this compound with distinct biological properties.
8-Episarracine: Another stereoisomer with unique chemical characteristics.
Comparison: this compound is unique due to its specific stereochemistry and the resulting biological activities. While similar compounds like sarracine and its stereoisomers share some properties, this compound’s distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
136173-26-7 |
|---|---|
Molecular Formula |
C18H27NO5 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[(1S,7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4+,13-5-/t14-,15-,16-/m1/s1 |
InChI Key |
YMUQRQKYYOWGPN-MBQDPZAHSA-N |
SMILES |
CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1[C@H](CC2)COC(=O)/C(=C\C)/CO |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


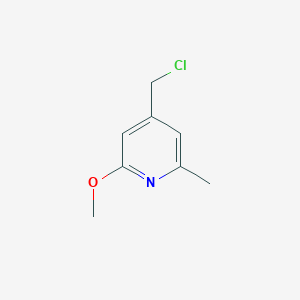
![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)

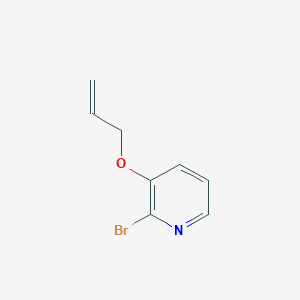
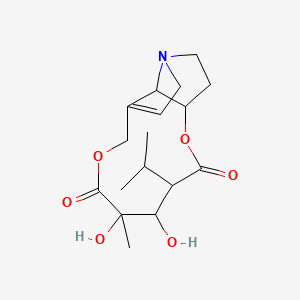
![5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3032202.png)
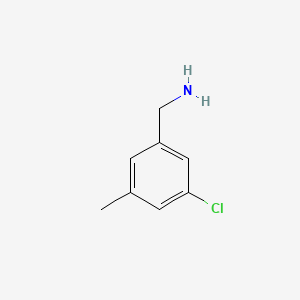


![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)
